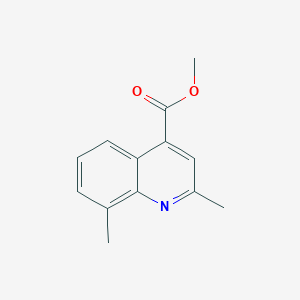

Methyl 2,8-dimethylquinoline-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

590376-55-9 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 2,8-dimethylquinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-8-5-4-6-10-11(13(15)16-3)7-9(2)14-12(8)10/h4-7H,1-3H3 |

InChI Key |

WDZVLUXSSCASEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 2,8 Dimethylquinoline 4 Carboxylate and Its Analogues

Oxidation Reactions

Oxidation reactions can selectively target either the nitrogen atom of the quinoline (B57606) ring or the peripheral methyl groups, depending on the reagents and conditions employed.

Formation of Quinoline N-Oxide Derivatives

The lone pair of electrons on the nitrogen atom in the quinoline ring makes it susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is a common reaction for heteroaromatic amines. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium are effective for this purpose. thieme-connect.de The resulting N-oxide is a versatile intermediate; the N-O bond activates the quinoline ring, particularly at the C2 and C4 positions, for subsequent nucleophilic substitution reactions. nih.govresearchgate.net For instance, the reaction of quinoline N-oxides with arylzinc reagents can afford 2-arylquinolines. researchgate.net

| Reactant | Oxidizing Agent | Product |

| Quinoline Analogue | m-CPBA or H₂O₂/Catalyst | Quinoline N-Oxide Analogue |

Oxidation of Methyl Groups

The methyl groups at the C2 and C8 positions can undergo oxidation to various degrees, typically yielding aldehydes or carboxylic acids. The C2-methyl group, being adjacent to the heterocyclic nitrogen, is particularly susceptible to oxidation, analogous to a benzylic position. However, strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄) can be too harsh, potentially leading to the degradation of the quinoline rings. youtube.com

More controlled oxidation methods are often preferred. For example, using selenium dioxide can selectively oxidize the methyl group to an aldehyde. To achieve the carboxylic acid, a multi-step process might be employed to avoid ring cleavage. youtube.com Research has also shown that hypervalent iodine(III) reagents can be used for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes under metal-free, mild conditions. researchgate.net The oxidation of a methyl group on the quinoline ring to a carboxylic acid is a key transformation, as seen in the conversion of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid. pvamu.edu

| Reactant | Reagent/Conditions | Product |

| 2-Methylquinoline (B7769805) | 1. Bromine/Alkali 2. H₂SO₄/Cu salt | Quinaldic Acid |

| 4-Methylquinoline | Hypervalent iodine(III) reagent | Quinoline-4-carbaldehyde |

| 4-Methylquinoline | Chromic acid | Quinoline-4-carboxylic acid pvamu.edu |

Reduction Reactions

Reduction reactions can target the ester functionality or the aromatic quinoline system, leading to a variety of saturated and functionalized derivatives.

Conversion to Amine Derivatives

The methyl ester group at the C4 position can be converted into an amine through a process known as reductive amination. This typically involves the initial conversion of the ester to an amide by reaction with a primary or secondary amine, followed by reduction of the amide to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides to amines. libretexts.org This two-step sequence provides a versatile route to a wide range of C4-aminomethyl quinoline derivatives.

| Substrate | Reagents | Intermediate | Reagents | Final Product |

| Methyl quinoline-4-carboxylate (B1235159) | R₂NH (Amine) | Quinoline-4-carboxamide | LiAlH₄ | 4-(Aminomethyl)quinoline |

Photochemical Reduction of Heteroarenes

The aromatic quinoline ring can undergo photochemical reduction, leading to dearomatization and the formation of tetrahydroquinoline derivatives. This transformation can be achieved by irradiating the quinoline derivative with UV light in the presence of a suitable hydrogen donor. A notable example is the photochemical dearomative reduction of quinolines using γ-terpinene. nih.gov This reaction is initiated by the capture of an excited state of the quinoline. nih.gov A key advantage of this method is its chemoselectivity; other reducible functional groups, such as the ester at C4 or even halogen substituents, often remain unaffected under these conditions. nih.gov

| Substrate | Conditions | Product |

| Quinoline Derivative | UV-A light, γ-terpinene | Tetrahydroquinoline Derivative |

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at the C4-carboxylate group or at other positions on the quinoline ring, especially in analogues where a good leaving group is present.

The ester at the C4 position is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com A classic example is saponification, where the ester is hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the corresponding carboxylate salt. youtube.com Subsequent acidification produces the carboxylic acid. Other nucleophiles, such as amines or alkoxides, can also displace the methoxy (B1213986) group to form amides or different esters, respectively. masterorganicchemistry.com

The reactivity of the quinoline ring itself towards nucleophiles is enhanced in analogues where a good leaving group is present at the C4 position. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chlorine atom is readily displaced by a variety of nucleophiles. mdpi.comresearchgate.net Studies have shown successful substitution reactions with thiols, hydrazines, azides, and amines at this position, demonstrating its utility in synthesizing a diverse library of 4-substituted quinoline derivatives. mdpi.comresearchgate.net This highlights that conversion of the carboxylate in Methyl 2,8-dimethylquinoline-4-carboxylate to a better leaving group could open up pathways for extensive functionalization at the C4 position.

| Substrate | Nucleophile | Product | Reaction Type |

| Methyl quinoline-4-carboxylate | OH⁻ (Hydroxide) | Quinoline-4-carboxylate | Nucleophilic Acyl Substitution |

| 4-Chloro-8-methylquinoline analogue | R-SH (Thiol) | 4-Thioether-8-methylquinoline | Nucleophilic Aromatic Substitution mdpi.com |

| 4-Chloro-8-methylquinoline analogue | N₃⁻ (Azide) | 4-Azido-8-methylquinoline | Nucleophilic Aromatic Substitution mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinoline analogue | N₂H₄ (Hydrazine) | 4-Hydrazino-8-methylquinoline | Nucleophilic Aromatic Substitution mdpi.comresearchgate.net |

Replacement of Halogen Atoms

Analogues of this compound bearing halogen atoms, particularly at the C2 and C4 positions, are highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline ring nitrogen significantly activates these positions towards attack by nucleophiles. This activation is analogous to the effect of a nitro group in activating ortho and para positions on a benzene (B151609) ring.

In a typical SNAr mechanism, a nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, partly onto the electronegative nitrogen atom of the quinoline ring, which provides substantial stabilization. In the final step, the halide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Research on related quinoline structures demonstrates this principle effectively. For instance, 2-chloro-4,8-dimethylquinoline (B1347593) readily reacts with various amines, such as morpholine (B109124) and piperidine, to displace the C2-chloride. Similarly, studies on 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester have shown that the 4-chloro group can be selectively displaced by amines, leaving the 6-bromo substituent intact. This highlights the enhanced reactivity of halogens at the C4 position.

The general reaction scheme for a chloro-analogue is as follows:

| Reactant | Nucleophile (Nu-H) | Conditions | Product |

| Methyl 2-chloro-8-methylquinoline-4-carboxylate | Primary/Secondary Amine | Heat, Solvent (e.g., DMF) | Methyl 2-amino-8-methylquinoline-4-carboxylate |

| Methyl 4-chloro-2,8-dimethylquinoline-4-carboxylate | Alkoxide (RO⁻) | Alcohol, Heat | Methyl 4-alkoxy-2,8-dimethylquinoline-4-carboxylate |

| Methyl 2-chloro-8-methylquinoline-4-carboxylate | Thiolate (RS⁻) | Base, Solvent | Methyl 2-(alkylthio)-8-methylquinoline-4-carboxylate |

This reactivity is a cornerstone for the synthesis of diverse quinoline derivatives, allowing for the introduction of a wide array of functional groups at specific positions on the heterocyclic ring.

Reactions Involving Amino Groups

An amino-substituted analogue of this compound can serve as a versatile precursor for a variety of transformations, most notably through the formation of a diazonium salt. The conversion of a primary aromatic amine to a diazonium salt is known as diazotization. organic-chemistry.orgbyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). youtube.com

The resulting aryl diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). masterorganicchemistry.com This allows for its replacement by a wide range of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgbyjus.com

Key transformations of an aminoquinoline analogue via diazotization include:

Sandmeyer Reactions :

Halogenation : Treatment with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. wikipedia.org

Cyanation : Reaction with CuCN yields the corresponding cyanoquinoline (a quinoline carbonitrile). wikipedia.org

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution replaces the amino group with a hydroxyl group, yielding a hydroxyquinoline derivative. wikipedia.org

Fluorination (Balz–Schiemann Reaction) : While not a Sandmeyer reaction, thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt (formed by using HBF₄ during diazotization) introduces a fluorine atom.

Deamination : Reaction with hypophosphorous acid (H₃PO₂) results in the replacement of the amino group with a hydrogen atom.

The general scheme for these transformations is outlined below:

| Starting Material | Reagents | Product Functional Group | Reaction Name |

| Amino-2,8-dimethylquinoline-4-carboxylate | 1. NaNO₂, HCl (0-5°C) 2. CuCl | Chloro (-Cl) | Sandmeyer |

| Amino-2,8-dimethylquinoline-4-carboxylate | 1. NaNO₂, HCl (0-5°C) 2. CuBr | Bromo (-Br) | Sandmeyer |

| Amino-2,8-dimethylquinoline-4-carboxylate | 1. NaNO₂, HCl (0-5°C) 2. CuCN | Cyano (-CN) | Sandmeyer |

| Amino-2,8-dimethylquinoline-4-carboxylate | 1. NaNO₂, HCl (0-5°C) 2. H₂O, Heat | Hydroxyl (-OH) | Hydrolysis |

| Amino-2,8-dimethylquinoline-4-carboxylate | 1. NaNO₂, HBF₄ 2. Heat | Fluoro (-F) | Balz-Schiemann |

These reactions provide a powerful toolkit for functionalizing the quinoline ring in ways that are not achievable through direct substitution methods. byjus.comorganic-chemistry.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the powerful deactivating effect of the heterocyclic nitrogen atom. In the presence of strong acids required for most EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium ion. stackexchange.com This positive charge strongly deactivates the entire aromatic system towards attack by electrophiles, making quinoline significantly less reactive than benzene or naphthalene. stackexchange.comijrar.org

The deactivating effect is most pronounced on the pyridine (B92270) ring (positions 2, 3, 4), making substitution on this ring highly unfavorable. stackexchange.com Consequently, electrophilic attack occurs exclusively on the less deactivated carbocyclic (benzene) ring, at positions 5, 6, 7, and 8. pharmaguideline.comiipseries.org

For this compound, the directing effects of the existing substituents must be considered:

Quinolinium Nitrogen : Strongly deactivates the entire ring system, especially the pyridine part.

Methyl Carboxylate Group (at C4) : An electron-withdrawing, deactivating group.

Methyl Groups (at C2 and C8) : Electron-donating, activating groups that direct incoming electrophiles to ortho and para positions.

The dominant effect is the deactivation by the quinolinium ion, forcing substitution onto the benzene ring. The directing influence of the substituents on this ring then determines the final regioselectivity. The methyl group at C8 is an ortho, para-director. Since the para position (C6) is sterically accessible and the ortho position (C7) is also available, substitution is expected at these locations. The C8-methyl group will primarily direct incoming electrophiles to the C7 position. Nitration of quinoline itself yields a roughly equal mixture of 5-nitro and 8-nitroquinoline, demonstrating that these "alpha" positions of the benzene ring are the most reactive. stackexchange.com Given the presence of the C8-methyl group in the target molecule, electrophilic attack would be predicted to occur at positions 5 and 7.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2,8-dimethyl-5-nitroquinoline-4-carboxylate and Methyl 2,8-dimethyl-7-nitroquinoline-4-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2,8-dimethylquinoline-4-carboxylate and Methyl 7-bromo-2,8-dimethylquinoline-4-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 2,8-Dimethyl-4-(methoxycarbonyl)quinoline-5-sulfonic acid |

Condensation and Cyclization Reactions

The methyl groups of this compound, particularly the one at the C2 position, are "active" due to their conjugation with the electron-withdrawing quinoline nitrogen. The protons on the C2-methyl group are acidic enough to be removed by a base, forming a methylene-dihydroquinoline intermediate. This nucleophilic intermediate can then participate in condensation reactions with electrophiles, such as aldehydes. rsc.org

A well-documented example is the condensation of 2-methylquinoline with various benzaldehydes in the presence of acetic anhydride. rsc.org This reaction proceeds through an initial addition, followed by esterification of the resulting alcohol and subsequent elimination to yield a trans-β-(2-quinolyl)styrene. rsc.org This demonstrates that the C2-methyl group can act as a nucleophile to form new carbon-carbon bonds.

While the C8-methyl group is not directly activated by the ring nitrogen in the same way, it can still participate in condensation reactions under more forcing conditions.

| Reactant | Condensing Partner | Conditions | Product Type |

| This compound | Benzaldehyde | Acetic Anhydride, Heat | Methyl 2-(2-phenylvinyl)-8-methylquinoline-4-carboxylate |

| This compound | Formaldehyde | Base or Acid Catalyst | Methyl 2-(2-hydroxyethyl)-8-methylquinoline-4-carboxylate |

These reactions are valuable for extending the carbon framework of the quinoline system, allowing for the synthesis of more complex structures and conjugated systems.

Reactions of the Ester Moiety

The methyl carboxylate group at the C4 position is a key functional handle that can undergo typical ester reactions, such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this provides a straightforward route to other alkyl esters (e.g., ethyl, propyl, benzyl).

Acid-Catalyzed Transesterification : In this mechanism, an acid (like H₂SO₄) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A molecule of the new alcohol (R'-OH) then attacks this carbon. After a series of proton transfers, methanol (B129727) is eliminated, and the new ester is formed. To drive the equilibrium towards the product, the new alcohol is typically used in large excess as the solvent.

Base-Catalyzed Transesterification : This process involves a nucleophilic alkoxide (R'-O⁻), which directly attacks the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the original methoxide (B1231860) (CH₃O⁻) leaving group, forming the new ester.

The most fundamental reaction of the ester moiety is its hydrolysis to the parent carboxylic acid, 2,8-dimethylquinoline-4-carboxylic acid. This transformation is crucial as the carboxylic acid group is often a key pharmacophore in biologically active molecules. Hydrolysis is typically achieved under basic conditions, a process known as saponification.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or LiOH) on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate that eliminates a methoxide ion. A rapid acid-base reaction between the newly formed carboxylic acid and the methoxide ion (or excess hydroxide) yields the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the free carboxylic acid.

Studies on similar quinoline esters have shown that this hydrolysis proceeds efficiently. For example, ethyl esters of quinoline-3-carboxylic acids are readily hydrolyzed using bases like NaOH in aqueous alcohol solutions. However, it has been noted that steric hindrance from nearby substituents (such as a methyl group at C3) can make hydrolysis more difficult, sometimes requiring harsher conditions which may lead to side reactions.

| Reaction | Reagents | Conditions | Product |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Ethyl 2,8-dimethylquinoline-4-carboxylate |

| Hydrolysis | 1. NaOH, H₂O/THF 2. HCl (aq) | 1. Heat 2. Acidification | 2,8-Dimethylquinoline-4-carboxylic acid |

Advanced Spectroscopic and Analytical Characterization of Methyl 2,8 Dimethylquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For Methyl 2,8-dimethylquinoline-4-carboxylate, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would allow for the assignment of protons at positions 3, 5, 6, and 7. The methyl groups at positions 2 and 8 would each produce a singlet, likely in the range of 2.5-3.0 ppm. The methyl ester group would also exhibit a singlet, corresponding to its three protons, typically found around 3.9-4.1 ppm.

Hypothetical ¹H NMR Data Table

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5 - 8.0 | s |

| H-5 | ~7.8 - 8.2 | d |

| H-6 | ~7.4 - 7.8 | t |

| H-7 | ~7.6 - 8.0 | d |

| 2-CH₃ | ~2.6 - 2.8 | s |

| 8-CH₃ | ~2.5 - 2.7 | s |

| OCH₃ | ~3.9 - 4.1 | s |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons of the quinoline ring would resonate in the range of 120-150 ppm. The carbons of the two methyl groups attached to the ring and the methyl group of the ester would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | ~166.0 |

| C-2 | ~158.0 |

| C-3 | ~120.0 |

| C-4 | ~145.0 |

| C-4a | ~128.0 |

| C-5 | ~129.0 |

| C-6 | ~127.0 |

| C-7 | ~130.0 |

| C-8 | ~136.0 |

| C-8a | ~148.0 |

| 2-CH₃ | ~25.0 |

| 8-CH₃ | ~18.0 |

| OCH₃ | ~52.0 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 216.26.

Fragmentation of this parent ion could occur through several pathways. Common fragmentation patterns for esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org Fragmentation of the quinoline ring system is also possible. chempap.org

Hypothetical ESI-MS Fragmentation Table

| m/z | Possible Fragment |

| 216.26 | [M+H]⁺ |

| 185.23 | [M+H - OCH₃]⁺ |

| 157.19 | [M+H - COOCH₃]⁺ |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule and its fragments. An HRMS measurement of the [M+H]⁺ ion would be used to confirm the molecular formula C₁₃H₁₃NO₂. The experimentally measured mass would be compared to the theoretical exact mass to within a very small margin of error (typically < 5 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the quinoline ring, the methyl substituents, and the methyl carboxylate group.

The most prominent peaks are associated with the stretching vibrations of the carbonyl group (C=O) of the ester and the various bonds within the aromatic quinoline system. researchgate.netresearchgate.net The carboxylate functional group gives rise to two particularly intense and characteristic peaks: a strong asymmetric stretching vibration and a somewhat weaker symmetric stretching vibration. spectroscopyonline.com

Key absorption bands anticipated for this compound are detailed in the table below. The precise wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and the molecular environment.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Asymmetric Stretch | 1720-1740 | Strong |

| C-O (Ester) | Stretch | 1200-1300 | Strong |

| C=C / C=N (Aromatic Ring) | Stretch | 1500-1600 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium-Weak |

| C-H (Methyl) | Asymmetric/Symmetric Stretch | 2850-3000 | Medium |

| C-H (Methyl) | Bending | 1375-1450 | Medium |

The region between 1500 and 1600 cm⁻¹ typically contains multiple bands due to the complex vibrations of the fused aromatic quinoline ring. The presence and specific positions of the C-H stretching and bending vibrations confirm the existence of the methyl groups attached to the ring and the ester functionality.

X-ray Crystallography for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not widely published, analysis of closely related quinoline carboxylate derivatives allows for a reliable prediction of its solid-state characteristics. For instance, studies on compounds like methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate have revealed detailed structural parameters. mdpi.com

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or triclinic. The quinoline ring system is expected to be largely planar, with the methyl and carboxylate substituents causing minor deviations from perfect planarity. The packing of molecules in the crystal would be governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

A hypothetical data table based on analyses of similar structures is presented below. mdpi.comresearchgate.net

| Crystallographic Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 - 12.8 |

| b (Å) | ~6.4 - 11.9 |

| c (Å) | ~11.8 - 15.0 |

| β (°) | ~109 - 113 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.3 - 1.4 |

The precise determination of these parameters through single-crystal X-ray diffraction would provide unequivocal proof of the compound's structure and stereochemistry.

Chromatographic Purity Assessment (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for monitoring the progress of chemical reactions. nih.gov A combination of methods like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive purity profile.

Thin-Layer Chromatography (TLC) is often used as a rapid and convenient method to qualitatively assess purity and monitor reaction completion. nih.gov For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate). The spot corresponding to the compound would be visualized under UV light.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution assessment of purity. A reversed-phase C18 column is commonly employed for quinoline derivatives. The mobile phase would likely be a gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data, which helps in confirming the molecular weight and identifying potential byproducts. nih.gov

The table below summarizes typical conditions for the chromatographic analysis of this compound.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis Diode Array Detector |

| GC-MS | Capillary Column (e.g., HP-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

The use of these complementary chromatographic techniques ensures a reliable assessment of the purity of this compound, which is critical for its use in further research and development. nih.gov

Computational and Theoretical Investigations of Methyl 2,8 Dimethylquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations

No published data is available.

No published data is available.

No published data is available.

Molecular Modeling and Docking Studies

No published data is available.

No published data is available.

No published data is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published data is available.

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the computational and theoretical investigation of Methyl 2,8-dimethylquinoline-4-carboxylate that would address the topics of "Correlation of Molecular Descriptors with Biological Activities" or the "Prediction of Activity Profiles for Novel Analogues."

Studies involving Quantitative Structure-Activity Relationship (QSAR), molecular descriptor analysis, and predictive modeling are typically performed on a series of related compounds to derive correlations between chemical structure and biological activity. The existing research focuses on broader classes of quinoline (B57606) derivatives, such as 2-aryl-quinoline-4-carboxylic acids or 2-phenylquinoline-4-carboxylic acids, rather than the specific molecule this compound.

Consequently, without specific published studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline.

Structure Activity Relationship Sar Studies of Methyl 2,8 Dimethylquinoline 4 Carboxylate Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of Methyl 2,8-dimethylquinoline-4-carboxylate analogues is profoundly influenced by the nature and position of various substituents on the quinoline (B57606) core. Key positions for modification that have been extensively studied include the methyl groups at positions 2, 6, and 8, the carboxylate ester at position 4, and the introduction of halogen, aromatic, and heteroaromatic substituents.

Methyl groups at various positions on the quinoline ring play a significant role in modulating the biological activity of these compounds. The presence of a methyl group at the C-2 position is a common feature in many biologically active quinoline derivatives. Studies have shown that this methyl group can contribute to the molecule's interaction with biological targets. For instance, in a series of 2-substituted quinoline-4-carboxylic acid derivatives, the methyl-substituted analogue displayed notable antimicrobial activity. researchgate.net

| Compound | Substituent at C-2 | Substituents at C-6, C-8 | Observed Biological Activity Trend | Reference |

|---|---|---|---|---|

| Analogue A | Methyl | Unsubstituted | Antimicrobial activity | researchgate.net |

| Analogue B | Aryl | Lipophilic groups at C-7/C-8 | Potent COX-2 inhibition | nih.gov |

The functional group at the C-4 position of the quinoline ring is a critical determinant of biological activity. A strict requirement for a carboxylic acid or its corresponding salt has been identified for the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov The carboxylate group is known to form crucial interactions, such as salt bridges and hydrogen bonds, with amino acid residues in the active site of enzymes like DHODH. nih.gov

The conversion of the carboxylic acid to a methyl ester, as in this compound, can significantly alter the compound's properties. While the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, its presence can also influence factors such as cell permeability and metabolic stability. In some cases, esterification can lead to a decrease in direct inhibitory activity, as the key interactions of the carboxylate group are lost. nih.gov However, in other contexts, the increased lipophilicity of the ester may enhance cellular uptake. The choice between a carboxylic acid and its ester at the C-4 position is therefore a key consideration in the design of quinoline-based therapeutic agents.

| Functional Group at C-4 | Role in Biological Activity | Example Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid | Essential for DHODH inhibition | Salt bridge with Arginine residues | nih.gov |

| Carboxylate Ester | May act as a prodrug; influences permeability | Increased lipophilicity for cellular uptake | nih.gov |

The introduction of halogen atoms, such as chlorine and bromine, onto the quinoline scaffold can have a profound impact on biological activity. Halogenation can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, the incorporation of a chlorine atom can lead to enhanced biological potency. In one study, a chlorine-substituted analogue was found to be among the most potent compounds synthesized, exhibiting better metabolic stability and cellular potency compared to its methyl-substituted counterpart. nih.gov This suggests that the inductive effects and van der Waals radius of chlorine, which is similar to a methyl group, can be advantageous. nih.gov

| Halogen Substituent | Observed Effect on Biological Activity | Rationale | Reference |

|---|---|---|---|

| Chlorine | Increased potency and metabolic stability | Similar van der Waals radius to methyl group with different inductive effects | nih.gov |

| Bromine | Used as a synthetic handle for further modifications | Facilitates cross-coupling reactions | acs.org |

The incorporation of aromatic and heteroaromatic rings at various positions of the quinoline scaffold is a common strategy to enhance biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets.

Phenyl Substituents: The presence of a phenyl group, particularly at the C-2 position, is a hallmark of many active quinoline-4-carboxylic acid derivatives. nih.govfrontiersin.org These phenyl-substituted analogues have demonstrated a range of biological activities, including antibacterial and anticancer effects. The substitution pattern on the phenyl ring itself can further fine-tune the activity. For example, the introduction of a methylsulfonyl group at the para position of the C-2 phenyl ring led to potent and selective COX-2 inhibitors. nih.gov

Furan (B31954) Substituents: The replacement of a phenyl ring with a furan moiety can also lead to potent biological activity. Furan-containing quinoline derivatives have been investigated for their antimicrobial properties. researchgate.net The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially leading to different binding interactions compared to a phenyl ring.

Benzimidazole (B57391) Substituents: The hybridization of quinoline and benzimidazole moieties has emerged as a promising strategy in drug discovery. eurekaselect.comsemanticscholar.orgresearchgate.net These hybrid molecules have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov The benzimidazole ring system can participate in various interactions with biological macromolecules, and its combination with the quinoline scaffold can lead to synergistic effects.

| Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Phenyl | C-2 | Antibacterial, Anticancer, COX-2 inhibition | nih.govnih.govfrontiersin.org |

| Furan | C-2 | Antimicrobial | researchgate.net |

| Benzimidazole | Hybrid Molecule | Anticancer, Antimicrobial | eurekaselect.comnih.gov |

Electronic and Steric Effects on Chemical Reactivity and Biological Interactions

The electronic and steric properties of substituents on the this compound scaffold are fundamental to its chemical reactivity and biological interactions. Electron-donating and electron-withdrawing groups can significantly alter the electron density distribution within the quinoline ring system, thereby influencing its ability to interact with biological targets.

For instance, the introduction of an electron-withdrawing group like a trifluoromethyl (CF3) group can enhance potency in some cases. nih.gov Conversely, strongly electron-withdrawing groups like fluorine at certain positions can lead to a marked loss of potency, suggesting that a delicate electronic balance is often required for optimal activity. nih.gov

Steric effects also play a crucial role. Bulky substituents can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target enzyme or receptor. This can lead to a decrease or complete loss of biological activity. The observation that a fluoro substituent, despite its strong electron-withdrawing nature, can cause a significant drop in potency points to the importance of steric factors. nih.gov The interplay between electronic and steric effects is complex, and a thorough understanding of these factors is essential for the rational design of new analogues with improved biological profiles. Theoretical methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of these molecules, providing valuable insights for SAR studies. nih.gov

Lipophilicity and its Influence on Biological Interactions

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. nih.govresearchgate.net For this compound analogues, modulating lipophilicity through substituent changes is a key strategy for optimizing biological activity.

An optimal level of lipophilicity is often required for a compound to effectively cross cell membranes and reach its site of action. For instance, in the context of DHODH inhibitors, the binding pocket is primarily nonpolar, necessitating lipophilic moieties for effective binding. nih.gov The introduction of lipophilic substituents, such as additional methyl groups or aromatic rings, can enhance binding affinity.

However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to other biological macromolecules, resulting in toxicity. Therefore, a balance must be struck. SAR studies often reveal a parabolic relationship between lipophilicity and biological activity, where there is an optimal log P value for maximum potency. The strategic placement of polar groups or the use of bioisosteric replacements can be employed to fine-tune the lipophilicity of this compound analogues to achieve the desired balance of potency and drug-like properties.

| Lipophilicity (log P) | Influence on Biological Interactions | Considerations for Drug Design | Reference |

|---|---|---|---|

| Low | May lead to poor membrane permeability and reduced cellular uptake. | Increase lipophilicity with non-polar substituents. | acs.org |

| Optimal | Balanced permeability and solubility, leading to effective target engagement. | Fine-tune with a combination of polar and non-polar groups. | nih.gov |

| High | Can result in poor solubility, high metabolic clearance, and non-specific toxicity. | Introduce polar functional groups to reduce lipophilicity. | acdlabs.com |

Design Principles for Modulating Biological Potency and Selectivity

The strategic modification of the quinoline scaffold is a cornerstone in the design of analogues of this compound with tailored biological potency and selectivity. Structure-activity relationship (SAR) studies on related quinoline derivatives have illuminated several key design principles that can be extrapolated to this specific compound class. These principles primarily revolve around substitutions at the C2, C3, and the benzo ring positions of the quinoline nucleus, as well as modifications of the C4-carboxylate moiety.

A critical determinant of biological activity in many quinoline-4-carboxylic acid series is the nature of the substituent at the C2 position. Generally, the introduction of bulky and hydrophobic groups at this position is favorable for enhancing potency. For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibitors, a class of compounds with anticancer and antiviral activities, bulky hydrophobic substituents at the C2 position have been found to be necessary for inhibitory activity. This suggests that for analogues of this compound, modifying the C2-methyl group to larger alkyl or aryl groups could be a viable strategy to modulate biological effects.

Conversely, seemingly minor modifications can have profound effects on potency. For example, in a series of antiviral 4-quinoline carboxylic acid analogues, the introduction of a methyl group at the C3 position led to a significant decrease in potency, highlighting the steric sensitivity of this region of the molecule. This observation suggests that for analogues of this compound, the C3 position should likely remain unsubstituted to maintain or enhance biological activity.

Finally, the C4-carboxylate group is often essential for activity, particularly in compounds that target enzymes. In many instances, this group is involved in crucial binding interactions, such as forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein. While the methyl ester of the target compound may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, direct modification of this ester group could also be a strategy to modulate activity and pharmacokinetic properties.

Comparison with Known Quinoline Derivatives and Analogues

The biological and structural characteristics of this compound can be understood more clearly through comparison with other well-characterized quinoline derivatives. These comparisons provide insights into how the specific substitution pattern of the target compound might influence its biological profile.

One important class of quinoline derivatives for comparison are the 2-arylquinoline-4-carboxylic acids. For example, 2-phenylquinoline-4-carboxylic acid and its derivatives have been investigated for various biological activities, including antimicrobial and anticancer effects. In these compounds, the aryl group at the C2 position is a key determinant of activity. Compared to these, the C2-methyl group in this compound is significantly smaller and less hydrophobic. This difference is likely to have a substantial impact on the compound's interaction with biological targets, potentially leading to a different spectrum of activity or reduced potency in contexts where a large hydrophobic C2-substituent is required.

Furthermore, the influence of the C8-methyl group can be contextualized by comparing with quinoline derivatives that are either unsubstituted or have different substituents at this position. The C8 position is adjacent to the quinoline nitrogen, and substitution at this site can have significant steric and electronic effects. For instance, in the development of some therapeutic agents, substitution at C8 has been used to block metabolic pathways or to introduce additional binding interactions. The presence of a methyl group at C8 in this compound may therefore confer a degree of metabolic stability or specific receptor interactions not seen in 8-unsubstituted analogues.

The table below presents a comparison of the structural features of this compound with other known quinoline derivatives and highlights the potential impact of these differences on biological activity.

| Compound Name | C2-Substituent | C4-Substituent | C8-Substituent | Potential Impact on Biological Activity |

| This compound | Methyl | Methyl carboxylate | Methyl | The combination of small alkyl groups at C2 and C8 may confer a specific selectivity profile. The C4-ester may act as a prodrug. |

| 2-Phenylquinoline-4-carboxylic acid | Phenyl | Carboxylic acid | Unsubstituted | The large hydrophobic phenyl group at C2 is often associated with enhanced potency in various biological assays. The free carboxylic acid is crucial for target interaction in many cases. |

| Quinoline-4-carboxamide derivatives | Various (e.g., aryl, alkyl) | Carboxamide | Various | The carboxamide group allows for specific hydrogen bonding interactions critical for antimalarial activity. |

| 7-Chloro-4-quinolinecarboxylic acid analogues | Various | Carboxylic acid | Unsubstituted | Halogen substitution on the benzo ring, such as at C7, is a common strategy to modulate electronic properties and improve antiviral activity. |

These comparisons underscore the unique structural attributes of this compound and provide a framework for predicting its biological properties based on the established SAR of the broader quinoline class.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

Traditional synthetic methods for quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and the use of expensive or toxic catalysts, leading to significant waste. scribd.comresearchgate.net Future research will prioritize the development of synthetic protocols that align with the principles of green chemistry.

Key areas of focus will include:

Catalyst Innovation : The exploration of nanocatalysts, particularly magnetic nanocatalysts, offers a promising avenue for creating easily separable and recyclable catalytic systems. acs.org For instance, copper nanoparticles have been successfully used for the green synthesis of quinoline-4-carboxylic acid, achieving high yields and purity while minimizing waste. scribd.com The development of heterogeneous catalysts is also crucial for improving sustainability and reducing environmental impact. numberanalytics.com

Alternative Energy Sources : Microwave irradiation and ultrasonication are being investigated as alternatives to conventional heating. nih.govmdpi.com These methods can significantly reduce reaction times and energy consumption. scribd.com

Benign Solvents : The use of ionic liquids and aqueous solvent systems is gaining traction as a replacement for hazardous organic solvents. researchgate.netnumberanalytics.com

| Green Chemistry Approach | Potential Advantage | Relevant Research Area |

| Nanocatalysis | High efficiency, recyclability | Synthesis of quinoline derivatives |

| Microwave/Ultrasonic Aid | Reduced reaction time and energy | Friedländer quinoline synthesis |

| Aqueous Media | Reduced toxicity and cost | Lewis acid-surfactant catalyzed reactions |

| One-Pot Reactions | Increased efficiency, less waste | Doebner and Pfitzinger reactions |

Advanced Mechanistic Elucidation of Chemical Transformations and Biological Actions

A deeper understanding of the reaction mechanisms underlying the synthesis of Methyl 2,8-dimethylquinoline-4-carboxylate and its biological activities is crucial for optimization and innovation. While the broad strokes of reactions like the Doebner hydrogen-transfer are known, detailed mechanistic insights, especially for newer, catalyzed versions, are often lacking. nih.gov

Future research should employ a combination of experimental and computational tools to:

Map Reaction Pathways : Utilize spectroscopic and computational methods to investigate the intermediates and transition states of synthetic reactions. scribd.com This can lead to more efficient and selective synthetic designs.

Elucidate Biological Targets : For biologically active analogues, identifying the precise molecular targets is a priority. Techniques like molecular docking simulations can predict interactions with biological macromolecules, such as enzymes or receptors. mdpi.comnih.gov For example, quinoline-4-carboxylic acid derivatives have been studied as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), and understanding the binding interactions is key to developing more potent inhibitors. nih.govacs.org

Understand Structure-Activity Relationships (SAR) : Systematically modifying the structure of this compound and evaluating the impact on its properties will provide a clearer picture of its SAR. This knowledge is fundamental for the rational design of new compounds with enhanced activities. nih.gov

Exploration of New Application Domains in Non-Clinical Fields

While the quinoline core is heavily associated with medicinal chemistry due to its presence in numerous drugs, its potential extends far beyond the clinical realm. rsc.orgbiointerfaceresearch.comnih.govresearchgate.net The unique photophysical and electronic properties of the quinoline ring system make it an attractive candidate for applications in materials science and agrochemicals. numberanalytics.com

Unexplored areas include:

Organic Electronics : Quinoline derivatives can be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their fluorescence and charge-transport properties.

Agrochemicals : The biological activity of quinolines suggests potential applications as herbicides, fungicides, or insecticides. numberanalytics.com Research in this area could lead to the development of new crop protection agents.

Corrosion Inhibitors : The nitrogen atom in the quinoline ring can coordinate with metal surfaces, suggesting a potential role for these compounds as corrosion inhibitors for various metals and alloys.

| Potential Non-Clinical Field | Relevant Property of Quinoline Core | Example Application |

| Materials Science | Fluorescence, Charge Transport | Organic Light-Emitting Diodes (OLEDs) |

| Agrochemicals | Biological Activity | Fungicides, Herbicides |

| Industrial Chemistry | Metal Coordination | Corrosion Inhibitors |

Rational Design of Next-Generation Analogues Based on Computational Insights

The integration of computational chemistry into the drug discovery and materials design process has become indispensable. For this compound, in silico methods can guide the synthesis of next-generation analogues with tailored properties.

Future efforts will likely involve:

Structure-Based Design : Using crystal structures of target proteins, new analogues can be designed to optimize binding interactions, leading to higher potency and selectivity. nih.govacs.org

Pharmacophore Modeling : Identifying the key structural features responsible for a desired activity allows for the design of novel scaffolds that retain these features while having improved properties. researchgate.net

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new analogues, helping to prioritize synthetic targets. mdpi.com This can be particularly useful in designing molecules for applications in materials science.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions and biological processes in real-time is essential for optimization and understanding. The development of advanced analytical methods tailored for quinoline-4-carboxylates will be a key enabler of future research.

Promising analytical frontiers include:

Spectroscopic Methods : Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information on the progress of synthetic reactions, aiding in process optimization.

Chromatographic and Mass Spectrometric Techniques : The development of robust HPLC and LC-MS methods is crucial for the quantification of this compound and its metabolites in complex biological matrices, which is essential for pharmacokinetic and metabolic studies. researchgate.net

Electrochemical Sensors : The redox properties of the quinoline nucleus could be exploited for the development of electrochemical sensors for the detection and quantification of these compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,8-dimethylquinoline-4-carboxylate, and how can purity be ensured?

- The compound is typically synthesized via condensation reactions or cyclization of substituted anilines with β-ketoesters. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate derivatives are prepared by refluxing intermediates with acetic anhydride and sulfuric acid . To ensure purity, use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm via HPLC (C18 column, acetonitrile/water gradient). Validate purity with -NMR (DMSO-) and LC-MS to detect residual solvents or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- - and -NMR : Assign methyl (δ 2.6–2.8 ppm) and methoxy (δ 3.9–4.1 ppm) groups, with quinoline protons appearing as multiplets (δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm) and aromatic C-H stretches (3050–3100 cm).

- Mass Spectrometry : ESI-MS in positive mode to observe the molecular ion peak [M+H]. Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Catalyst Selection : Use PdCl(PPh) or Pd(OAc) for cross-coupling steps to enhance regioselectivity.

- Solvent and Temperature : Conduct reactions in DMF or toluene at 80–100°C to balance reactivity and side reactions. Monitor via TLC every 30 minutes.

- Workup Strategies : Quench reactions with ice-cold water to precipitate intermediates, reducing hydrolysis of the ester group. Recrystallize from ethanol to remove polar impurities .

Q. How do crystallographic data resolve contradictions in structural assignments for this compound derivatives?

- X-ray Crystallography : Refine structures using SHELXL (via Olex2 interface) to resolve ambiguities in substituent positions. For example, puckering coordinates (Cremer-Pople parameters) clarify nonplanar ring conformations .

- Twinning Analysis : Use SHELXD to handle twinned crystals, particularly for low-symmetry space groups (e.g., ). Refine hydrogen atoms isotropically and apply restraints for disordered methyl groups .

Q. What computational methods predict the pharmacological potential of this compound?

- Docking Studies : Use AutoDock Vina with protein targets (e.g., bacterial gyrase or kinase domains) to assess binding affinity. Validate with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes.

- ADMET Prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions. Correlate logP values (calculated via ChemDraw) with experimental HPLC retention times .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental -NMR chemical shifts?

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G(d)) in Gaussian 16 to simulate NMR spectra. Compare with experimental data (DMSO-) to identify proton environments affected by solvent polarity or hydrogen bonding. Adjust for diamagnetic shielding effects in aromatic regions .

Q. Why might X-ray diffraction data conflict with spectroscopic assignments for quinoline derivatives?

- Dynamic Effects : Crystallographic data reflect solid-state conformations, whereas NMR captures solution dynamics. For example, rotating methyl groups may appear as averaged signals in NMR but ordered in X-ray. Use variable-temperature NMR to probe conformational flexibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.